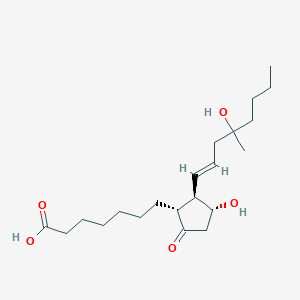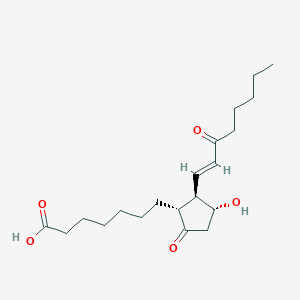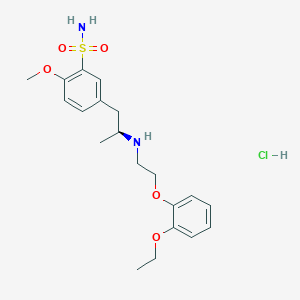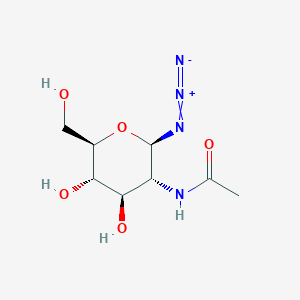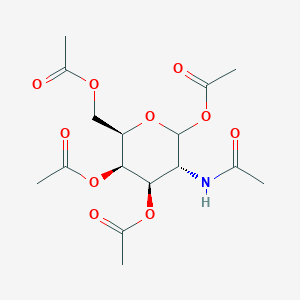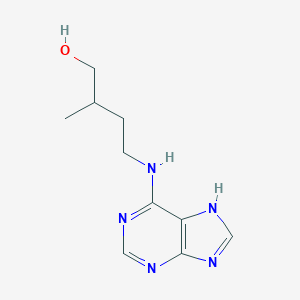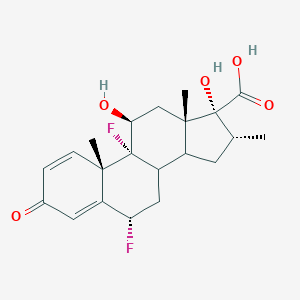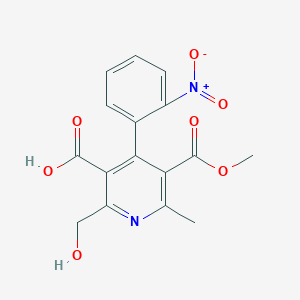
Hydroxydehydro-Nifedipin-Carboxylat
Übersicht
Beschreibung
3,5-Pyridinedicarboxylic acid, 2-(hydroxymethyl)-6-methyl-4-(2-nitrophenyl)-, 5-methyl ester is a phenylpyridine.
Wissenschaftliche Forschungsanwendungen
Pharmakokinetik- und Bioverfügbarkeitsstudien
Hydroxydehydro-Nifedipin-Carboxylat ist ein Metabolit von Nifedipin, einem Kalziumkanalblocker . Es wurde bei der Entwicklung von Hochdurchsatz-Tandem-Massenspektroskopie-Methoden zur Bestimmung von Nifedipin-Konzentrationen verwendet . Diese Methoden wurden in Bioverfügbarkeitsstudien unter Nüchtern- und Sättigungsbedingungen angewendet .
Behandlung von Herz-Kreislauf-Erkrankungen
Nifedipin, von dem this compound abgeleitet ist, wird häufig zur Behandlung von Herz-Kreislauf-Erkrankungen wie Bluthochdruck, Angina pectoris und Raynaud-Syndrom eingesetzt . Es hemmt den Einstrom von extrazellulärem Kalzium durch Myokard- und Gefäßmembranporen, wodurch die Kontraktionsvorgänge von glatten Muskelzellen eingeschränkt werden und so der gesamte periphere Widerstand und der systemische Blutdruck gesenkt werden .
Analytische Chemie
Die Entwicklung robuster Methoden zur Analyse von Nifedipin im Plasma ist aufgrund seiner lichtempfindlichen Natur und seiner oxidativen Biotransformation zu pharmakologisch inaktiven Metaboliten, einschließlich this compound, eine Herausforderung . Diese Verbindung wurde bei der Entwicklung und Validierung von analytischen Methoden für Nifedipin verwendet .
Effizienz der Kalziumkanalblockade
This compound könnte als Derivat von Nifedipin potenzielle Anwendungen bei der Untersuchung der Effizienz der Kalziumkanalblockade haben . Es ist bekannt, dass Nifedipin und seine Analoga K+-Ionen blockieren, die durch Ca2+-Ionen in menschlichen Erythrozyten aktiviert werden .
Physikalische Stabilität und Löslichkeitsstudien
Wirkmechanismus
Target of Action
Hydroxydehydro Nifedipine Carboxylate is a metabolite of Nifedipine , a first-generation dihydropyridine L-type calcium channel blocker . The primary targets of this compound are the L-type calcium channels in vascular smooth muscle and myocardial cells .
Mode of Action
The compound works by blocking the voltage-gated L-type calcium channels in these cells . This blockage prevents the entry of calcium ions into cells during depolarization, which leads to a reduction in peripheral arterial vascular resistance and dilation of coronary arteries .
Biochemical Pathways
The blockage of calcium channels affects the calcium-dependent signal transduction pathways. It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores and restricts contractile processes of smooth muscle cells . This action decreases total peripheral resistance and systemic blood pressure .
Pharmacokinetics
Nifedipine, the parent compound of Hydroxydehydro Nifedipine Carboxylate, is metabolized in the human body via oxidative biotransformation into pharmacologically inactive metabolites, including Hydroxydehydro Nifedipine Carboxylate . The pharmacokinetics of Nifedipine is complex and can be influenced by factors such as the rate of drug input, pharmaceutical preparation, and the presence of food .
Result of Action
The result of the compound’s action is a reduction in blood pressure and an increase in the supply of oxygen to the heart . This alleviates conditions like angina pectoris and hypertension .
Action Environment
The action of Hydroxydehydro Nifedipine Carboxylate can be influenced by various environmental factors. For instance, Nifedipine is a photo-labile compound , meaning its stability and efficacy can be affected by light exposure. Furthermore, the presence of food can influence the absorption and bioavailability of Nifedipine .
Biochemische Analyse
Biochemical Properties
Hydroxydehydro Nifedipine Carboxylate plays a significant role in biochemical reactions as an inactive metabolite of nifedipine . It interacts with various enzymes and proteins during its formation and metabolism. The primary enzyme involved in its formation is cytochrome P450, which catalyzes the oxidative biotransformation of nifedipine This interaction is crucial for the conversion of nifedipine into its inactive metabolites, including Hydroxydehydro Nifedipine Carboxylate
Cellular Effects
Hydroxydehydro Nifedipine Carboxylate influences various cellular processes due to its origin from nifedipine . Nifedipine, being a calcium channel blocker, affects cell signaling pathways by inhibiting the influx of calcium ions into cells . This inhibition impacts cellular metabolism, gene expression, and overall cell function. Although Hydroxydehydro Nifedipine Carboxylate itself is inactive, its presence indicates the metabolic processing of nifedipine, which can have downstream effects on cellular activities.
Molecular Mechanism
The molecular mechanism of Hydroxydehydro Nifedipine Carboxylate involves its formation through the oxidative biotransformation of nifedipine by cytochrome P450 enzymes . This process results in the conversion of nifedipine into its inactive metabolites, including Hydroxydehydro Nifedipine Carboxylate. The compound does not exhibit significant binding interactions with biomolecules or enzyme inhibition/activation due to its inactive nature . Its formation is a crucial step in the metabolic pathway of nifedipine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydroxydehydro Nifedipine Carboxylate over time are primarily related to its stability and degradation . The compound is stable under specific conditions, but its degradation can occur over time, affecting its concentration and potential impact on cellular functions.
Dosage Effects in Animal Models
Studies on nifedipine, its parent compound, indicate that varying dosages can lead to different physiological responses . High doses of nifedipine can cause adverse effects, including hypotension and reflex tachycardia
Metabolic Pathways
Hydroxydehydro Nifedipine Carboxylate is involved in the metabolic pathways of nifedipine . The primary pathway includes the oxidative biotransformation of nifedipine by cytochrome P450 enzymes, resulting in the formation of Hydroxydehydro Nifedipine Carboxylate and other inactive metabolites . This pathway is crucial for the metabolism and clearance of nifedipine from the body.
Transport and Distribution
The transport and distribution of Hydroxydehydro Nifedipine Carboxylate within cells and tissues are influenced by its physicochemical properties . The compound is likely transported through passive diffusion due to its small molecular size and lipophilicity . It may also interact with specific transporters or binding proteins, although detailed studies on its transport mechanisms are limited.
Subcellular Localization
The subcellular localization of Hydroxydehydro Nifedipine Carboxylate is not well-characterized. Given its origin from nifedipine, it is likely to be found in cellular compartments involved in drug metabolism, such as the endoplasmic reticulum and mitochondria
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7/c1-8-12(16(22)25-2)13(14(15(20)21)10(7-19)17-8)9-5-3-4-6-11(9)18(23)24/h3-6,19H,7H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDQNVJJIRIJPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)CO)C(=O)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544729 | |
| Record name | 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34783-31-8 | |
| Record name | Hydroxydehydro nifedipine carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYDEHYDRO NIFEDIPINE CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X84A812XXO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


